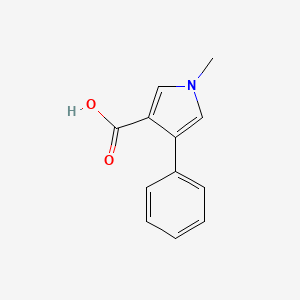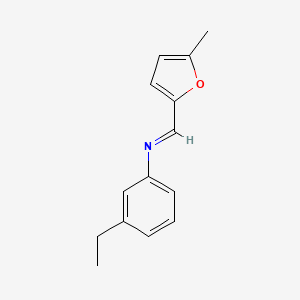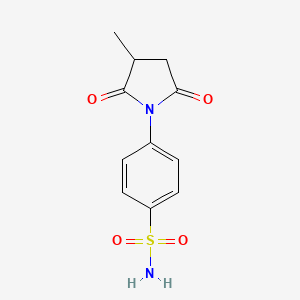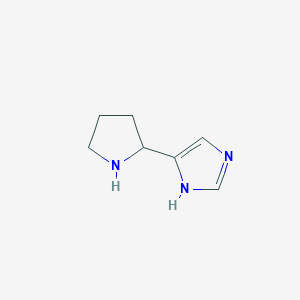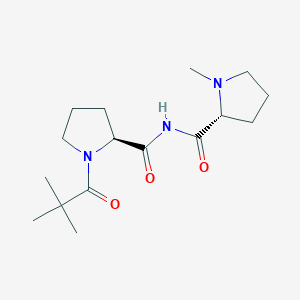
2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a cyclopropyl ketone with an amide in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one would depend on its specific biological target. Generally, oxazole compounds can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4,4-dimethyloxazole: Lacks the ketone group.
4,4-Dimethyloxazol-5(4H)-one: Lacks the cyclopropyl group.
2-Cyclopropyl-oxazol-5(4H)-one: Lacks the dimethyl groups.
Uniqueness
2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one is unique due to the presence of both cyclopropyl and dimethyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
215036-03-6 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-cyclopropyl-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H11NO2/c1-8(2)7(10)11-6(9-8)5-3-4-5/h5H,3-4H2,1-2H3 |
InChI Key |
KJGGQROCQCMXGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=N1)C2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


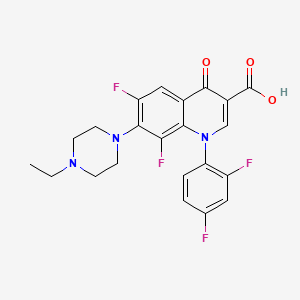


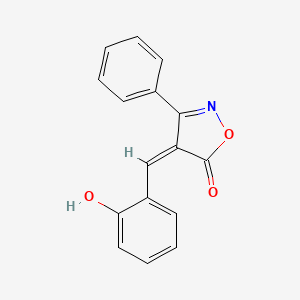
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)


